Benzene, 1-chloro-4-(1-methylcyclopropyl)-

説明

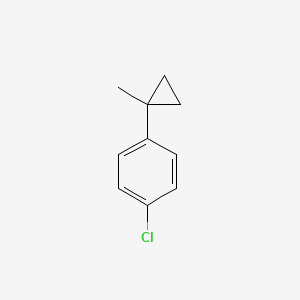

Benzene, 1-chloro-4-(1-methylcyclopropyl)-: is an organic compound with the molecular formula C10H11Cl and a molecular weight of 166.647 . It is a derivative of benzene, where a chlorine atom is substituted at the para position and a 1-methylcyclopropyl group is attached to the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(1-methylcyclopropyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4-(1-methylcyclopropyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of Benzene, 1-chloro-4-(1-methylcyclopropyl)- may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .

化学反応の分析

Types of Reactions: Benzene, 1-chloro-4-(1-methylcyclopropyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can yield cyclopropyl derivatives with different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.

Major Products Formed:

Phenol Derivatives: Formed through nucleophilic substitution.

Carboxylic Acids/Ketones: Formed through oxidation.

Cyclopropyl Derivatives: Formed through reduction.

科学的研究の応用

Chemistry: Benzene, 1-chloro-4-(1-methylcyclopropyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing new molecules with specific properties .

Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a model compound for understanding the behavior of similar aromatic compounds in biological systems .

Industry: In the industrial sector, Benzene, 1-chloro-4-(1-methylcyclopropyl)- is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications .

作用機序

The mechanism of action of Benzene, 1-chloro-4-(1-methylcyclopropyl)- involves its interaction with specific molecular targets. The chlorine atom and the 1-methylcyclopropyl group influence the compound’s reactivity and binding affinity. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, leading to the formation of new chemical bonds. The 1-methylcyclopropyl group can affect the compound’s steric and electronic properties, influencing its overall reactivity .

類似化合物との比較

- Benzene, 1-chloro-4-methyl-

- Benzene, 1-chloro-4-(trifluoromethyl)-

- Benzene, 1-chloro-4-(1-methylcyclohexyl)-

Uniqueness: Benzene, 1-chloro-4-(1-methylcyclopropyl)- is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic effects. This makes it different from other benzene derivatives with simpler substituents, such as methyl or trifluoromethyl groups. The cyclopropyl group can introduce ring strain and influence the compound’s reactivity and stability .

生物活性

Benzene, 1-chloro-4-(1-methylcyclopropyl)-, also known as p-chloro-1-methylcyclopropylbenzene, is a chlorinated aromatic compound with potential biological activities. This article explores its biological activity, including toxicity, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H13Cl and a molecular weight of approximately 172.67 g/mol. Its structure consists of a benzene ring substituted with a chlorine atom at the para position and a 1-methylcyclopropyl group at the ortho position.

Biological Activity Overview

Research indicates that chlorinated aromatic compounds can exhibit a range of biological activities, including cytotoxicity, mutagenicity, and potential carcinogenicity. The following sections delve into specific findings related to the biological activity of Benzene, 1-chloro-4-(1-methylcyclopropyl)-.

Toxicological Effects

- Acute Toxicity : Studies have shown that exposure to high concentrations can lead to neurobehavioral effects and organ toxicity. In a study involving rats, significant increases in liver and kidney weights were observed at doses as low as 50 mg/kg body weight (bw) .

- Chronic Exposure : Prolonged exposure has been linked to various health issues, including potential carcinogenic effects. The International Agency for Research on Cancer (IARC) has classified some chlorinated benzene derivatives as possibly carcinogenic .

Metabolic Pathways

The metabolism of Benzene, 1-chloro-4-(1-methylcyclopropyl)- primarily involves cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to various metabolites that may exhibit different biological activities.

| Metabolite | Biological Activity |

|---|---|

| 4-Chloroaniline | Known to induce tumors in animal studies |

| N-acetyl-S-(4-nitrophenyl)-L-cysteine | Major urinary metabolite indicating detoxification |

Case Study 1: Hepatotoxicity in Rats

In a controlled study, Fischer 344/N rats were exposed to Benzene, 1-chloro-4-(1-methylcyclopropyl)- via oral gavage. Results indicated dose-dependent hepatocellular hypertrophy and increased liver weights at doses above 50 mg/kg bw/day . The no-observed-adverse-effect level (NOAEL) was determined to be 10 mg/kg bw based on liver effects.

Case Study 2: Inhalation Studies

B6C3F1 mice exposed to vapor concentrations of the compound showed significant changes in hematological parameters and signs of nephrotoxicity at higher exposure levels . The study highlighted the importance of understanding inhalation exposure risks associated with industrial use.

Potential Therapeutic Applications

While primarily studied for its toxicological properties, there is emerging interest in the potential therapeutic applications of chlorinated compounds like Benzene, 1-chloro-4-(1-methylcyclopropyl)-. Some derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cell lines . Further research is necessary to explore these applications fully.

特性

IUPAC Name |

1-chloro-4-(1-methylcyclopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHQIPGQYVHUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212732 | |

| Record name | Benzene, 1-chloro-4-(1-methylcyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63340-05-6 | |

| Record name | Benzene, 1-chloro-4-(1-methylcyclopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063340056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-4-(1-methylcyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。